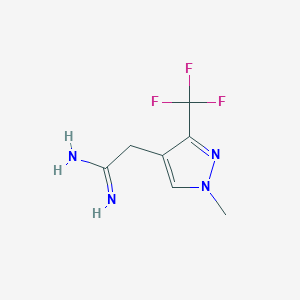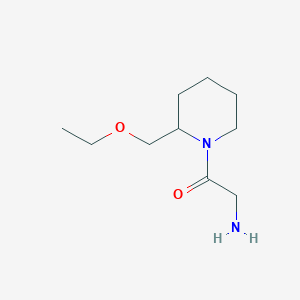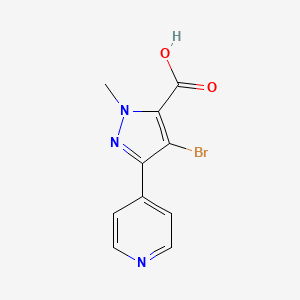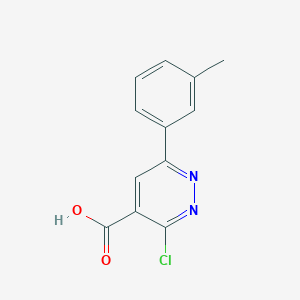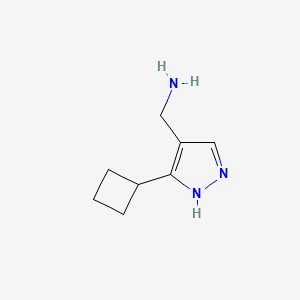![molecular formula C11H14F2N2 B1472408 1-[(3,5-Difluorophenyl)methyl]pyrrolidin-3-amine CAS No. 1521125-73-4](/img/structure/B1472408.png)
1-[(3,5-Difluorophenyl)methyl]pyrrolidin-3-amine
Descripción general
Descripción
“1-[(3,5-Difluorophenyl)methyl]pyrrolidin-3-amine” is a chemical compound that contains a pyrrolidine ring, which is a five-membered ring with four carbon atoms and one nitrogen atom . The compound also contains a 3,5-difluorophenyl group, which is a phenyl group (a ring of six carbon atoms) with fluorine atoms attached at the 3rd and 5th positions .
Molecular Structure Analysis
The molecular formula of “1-[(3,5-Difluorophenyl)methyl]pyrrolidin-3-amine” is C10H13F2N2 . This indicates that the compound contains 10 carbon atoms, 13 hydrogen atoms, 2 fluorine atoms, and 2 nitrogen atoms .Aplicaciones Científicas De Investigación
Synthesis and Applications in Organic Chemistry : Pyrrolidines and their derivatives, including 1-[(3,5-Difluorophenyl)methyl]pyrrolidin-3-amine, are fundamental in organic synthesis. They are involved in the preparation of various functional derivatives like hydroxypyrroles, aldehydes, ketones, and acids. These derivatives have applications in solvent production and as intermediates in various chemical processes (Anderson & Liu, 2000).
Medicinal Chemistry and Drug Development : Pyrrolidine derivatives are key intermediates in the preparation of various pharmaceutical compounds. For example, N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine is a critical intermediate in the synthesis of premafloxacin, an antibiotic developed for veterinary use (Fleck et al., 2003).
Catalysis and Chemical Reactions : Certain pyrrolidine derivatives function as catalysts in organic reactions. For instance, chiral amines like (S)-2-[bis(3,5-dimethylphenyl)methyl]pyrrolidine catalyze the enantioselective Michael addition of aldehydes to vinyl ketones, a critical reaction in the synthesis of optically active compounds (Melchiorre & Jørgensen, 2003).
Material Science and Electronic Applications : Pyrrolidines and their derivatives are utilized in material science, particularly in the synthesis of polypyrroles, which form stable, electrically conducting films. These materials have potential applications in electronics and nanotechnology (Anderson & Liu, 2000).
Enantioselective Synthesis : Pyrrolidine derivatives are used in the enantioselective synthesis of complex organic molecules, such as N-tert-butyl disubstituted pyrrolidines, which are valuable in pharmaceutical synthesis (Chung et al., 2005).
Mecanismo De Acción
Target of Action
Compounds containing the pyrrolidine ring, such as this one, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
Without specific information on “1-[(3,5-Difluorophenyl)methyl]pyrrolidin-3-amine”, it’s difficult to describe its mode of action. The pyrrolidine ring in its structure could contribute to the stereochemistry of the molecule and increase its three-dimensional coverage due to the non-planarity of the ring .
Biochemical Pathways
Indole derivatives, which share some structural similarities, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
Without specific studies on “1-[(3,5-Difluorophenyl)methyl]pyrrolidin-3-amine”, it’s difficult to describe the molecular and cellular effects of its action. Compounds with similar structures have shown a wide range of biological activities .
Action Environment
The stability and efficacy of similar compounds can be influenced by factors such as temperature, ph, and the presence of other substances .
Propiedades
IUPAC Name |
1-[(3,5-difluorophenyl)methyl]pyrrolidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F2N2/c12-9-3-8(4-10(13)5-9)6-15-2-1-11(14)7-15/h3-5,11H,1-2,6-7,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKTRVXYPYGJSIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)CC2=CC(=CC(=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3,5-Difluorophenyl)methyl]pyrrolidin-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




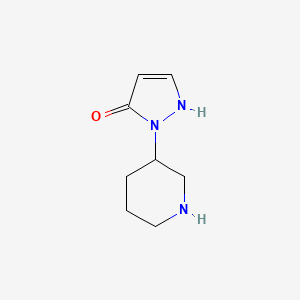
![2-Cyclohexyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B1472329.png)
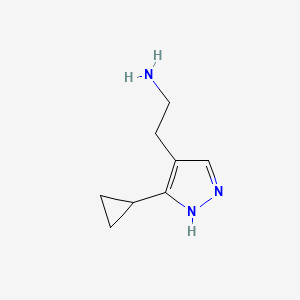
![3-Methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-6-carboxylic acid](/img/structure/B1472332.png)
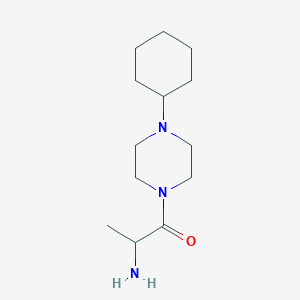
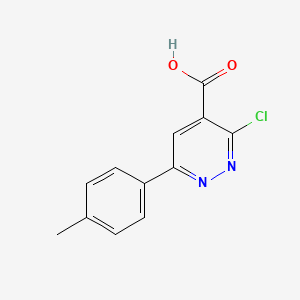
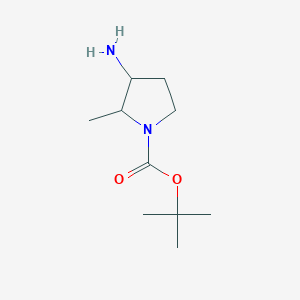
![(3-Ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-7-yl)methanamine](/img/structure/B1472337.png)
